![molecular formula C15H26O3 B14273266 Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- CAS No. 158721-91-6](/img/structure/B14273266.png)
Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- is a complex organic compound that belongs to the class of cyclohexanols. Cyclohexanols are characterized by a hydroxyl group attached to a cyclohexane ring. This particular compound features additional substituents, including a tert-butyl group and a butynyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as ruthenium chloride can be employed in the acetylation steps to facilitate the reaction at room temperature .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The tert-butyl and butynyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles .
Major Products
The major products formed from these reactions include cyclohexanone, cyclohexane, and various substituted cyclohexanol derivatives .
Aplicaciones Científicas De Investigación
Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, affecting their activity. The tert-butyl and butynyl groups can interact with hydrophobic pockets in proteins, influencing their conformation and function .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane, (1,1-dimethylethyl)-: Similar in structure but lacks the hydroxyl and butynyl groups.
Cyclohexanol, 4-(1,1-dimethylethyl)-, cis-: Contains a tert-butyl group but differs in the position and configuration of substituents.
Cyclohexane, 1-methyl-3-(1-methylethyl)-: Similar in having a cyclohexane ring with substituents but differs in the type and position of groups.
Uniqueness
Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- is unique due to its combination of hydroxyl, tert-butyl, and butynyl groups, which confer distinct chemical reactivity and potential biological activity .
Propiedades
Número CAS |
158721-91-6 |
|---|---|
Fórmula molecular |
C15H26O3 |
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
1-(3-tert-butylperoxy-3-methylbut-1-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H26O3/c1-13(2,3)17-18-14(4,5)11-12-15(16)9-7-6-8-10-15/h16H,6-10H2,1-5H3 |
Clave InChI |
KZUDCCMVSPPPHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(C)(C)C#CC1(CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


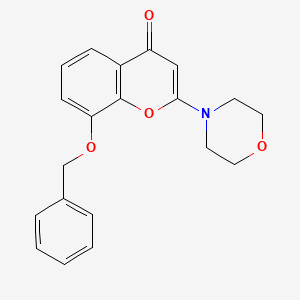
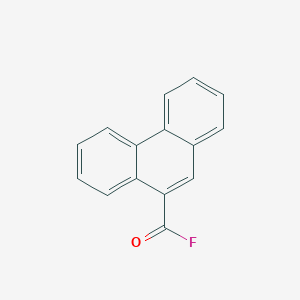
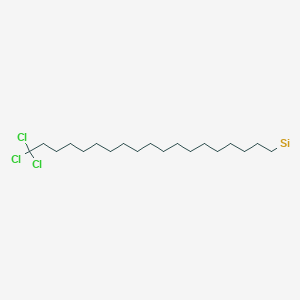
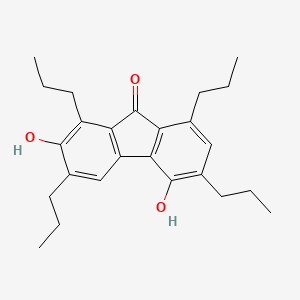
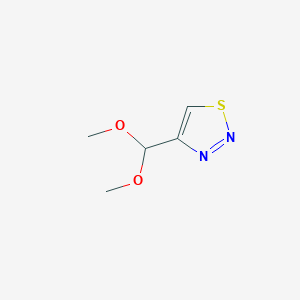
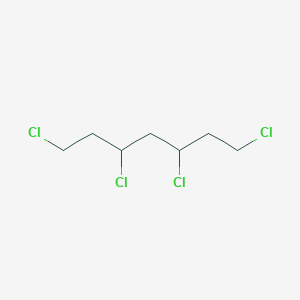
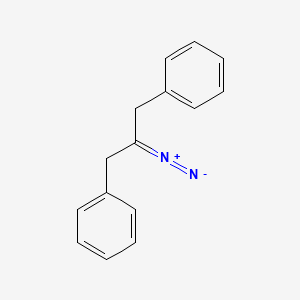
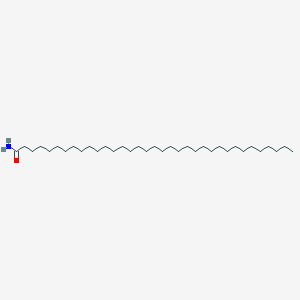
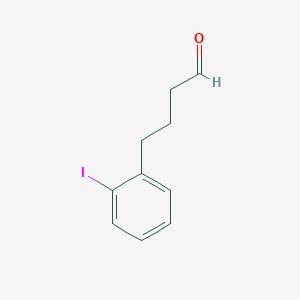
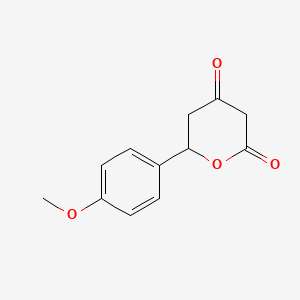
![(2R)-6-(2,6-dimethylpyridin-4-yl)-7-fluoro-2-methyl-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B14273258.png)
![2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butane-1,3-dione](/img/structure/B14273270.png)
![N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide](/img/structure/B14273271.png)

